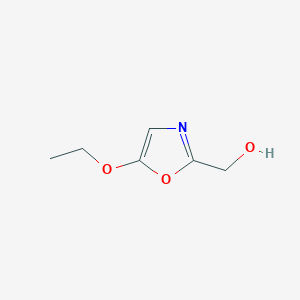

(5-Ethoxy-1,3-oxazol-2-yl)methanol

Description

(5-Ethoxy-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring a 1,3-oxazole core substituted with an ethoxy group at position 5 and a hydroxymethyl group at position 2. The ethoxy group (-OCH₂CH₃) introduces electron-donating effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxazole scaffold in drug design and functional materials.

Properties

CAS No. |

68208-11-7 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(5-ethoxy-1,3-oxazol-2-yl)methanol |

InChI |

InChI=1S/C6H9NO3/c1-2-9-6-3-7-5(4-8)10-6/h3,8H,2,4H2,1H3 |

InChI Key |

QUWZCHXWCDFDGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(O1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxyoxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of ethyl glyoxylate with hydroxylamine to form an intermediate, which then undergoes cyclization to produce the oxazole ring

Industrial Production Methods: Industrial production of (5-Ethoxyoxazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (5-Ethoxyoxazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (5-Ethoxyoxazol-2-yl)aldehyde or (5-Ethoxyoxazol-2-yl)carboxylic acid.

Reduction: Formation of a saturated oxazole ring derivative.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxyoxazol-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Ethoxyoxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The ethoxy and methanol groups can also contribute to its overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electronic Effects :

- Ethoxy (-OCH₂CH₃) and tert-butyl (-C(CH₃)₃) groups donate electrons, increasing the electron density of the oxazole ring. This enhances stability against electrophilic attack but reduces acidity of the hydroxymethyl group .

- Chlorophenyl and bromo substituents withdraw electrons, making the oxazole ring more electrophilic. This can improve reactivity in substitution reactions .

- Solubility :

- Thermal Stability :

- Bromo and chlorophenyl derivatives exhibit higher thermal stability due to stronger C-Br and C-Cl bonds compared to ethoxy .

Biological Activity

(5-Ethoxy-1,3-oxazol-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications.

Basic Information:

| Property | Details |

|---|---|

| CAS No. | 68208-11-7 |

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H9NO3/c1-2-9-6-3-7-5(4-8)10-6/h3,8H,2,4H2,1H3 |

| InChI Key | QUWZCHXWCDFDGC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CN=C(O1)CO |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl glyoxylate with hydroxylamine. This reaction produces an intermediate that undergoes further cyclization to form the oxazole ring. The process can be optimized for industrial applications using continuous flow reactors and advanced purification techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to effectively inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties . Preliminary studies have shown effectiveness against common fungal pathogens, indicating its potential utility in treating fungal infections.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, potentially disrupting their metabolic pathways or cellular integrity. The oxazole ring structure may facilitate hydrogen bonding and π–π interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : A study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between concentration and inhibition zone diameter.

Bacteria MIC (µg/mL) Escherichia coli 62.5 Staphylococcus aureus 78.12 - Antifungal Activity : Another investigation assessed the compound's efficacy against Candida species, revealing promising results that warrant further exploration in clinical settings.

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound can induce apoptosis in specific cancer types at certain concentrations, suggesting potential as an anticancer agent .

Future Directions

The ongoing research into this compound aims to elucidate its full pharmacological profile and potential therapeutic applications. Future studies should focus on:

- In vivo testing to confirm efficacy and safety.

- Mechanistic studies to better understand how the compound interacts with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.